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Abstract

Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the
cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various
physiological and pathological processes.[1][2] This technical guide provides a comprehensive
overview of the available pharmacokinetic and pharmacodynamic properties of Z-360, with a
focus on its mechanism of action and its potential therapeutic applications, particularly in
oncology. While detailed quantitative pharmacokinetic data remains limited in the public
domain, this document synthesizes the existing preclinical findings to offer a valuable resource
for researchers in the field.

Introduction

Z-360 is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and
selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands
gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology,
including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor
axis has been implicated in the proliferation and survival of certain cancer cells, making it a
promising target for anti-cancer therapies. Z-360 has been investigated as a potential
therapeutic agent, particularly for pancreatic cancer, often in combination with standard
chemotherapy.[1]
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Pharmacodynamics
Mechanism of Action

Z-360 exerts its pharmacological effects by competitively binding to the CCK-2 receptor,
thereby blocking the downstream signaling pathways initiated by its endogenous ligands,
gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is
potent, with a reported Ki value of 0.47 nM.[1][2]

The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events.
Z-360, as an antagonist, inhibits these signaling pathways. The primary mechanism involves
the Gqg alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC).
PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
These events culminate in the activation of downstream pathways, including the mitogen-
activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.

By blocking the initial receptor activation, Z-360 has been shown to inhibit the production and
activity of several key signaling molecules involved in tumorigenesis and inflammation,
including:

Interleukin-1p (I1L-13)

Ephrin B1

Vascular Endothelial Growth Factor (VEGF)

Hypoxia-Inducible Factor-1a (HIF-1a)

Furthermore, Z-360 has been observed to reduce the phosphorylation of Akt, a key component
of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of
intervention by Z-360.
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CCK-2 receptor signaling pathway and inhibition by Z-360.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Z-360, including parameters such as Cmax,
Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in
publicly accessible literature. Clinical trials have been conducted to evaluate the safety,
tolerability, and pharmacokinetics of single and multiple doses of Z-360 in healthy subjects and
in combination with gemcitabine in patients with advanced pancreatic cancer; however, the
specific results of these pharmacokinetic analyses have not been widely published.[6]

Preclinical studies have noted that Z-360 is an orally active compound.[1][2] Studies in mice
have utilized oral administration of Z-360, indicating sufficient absorption to achieve therapeutic

effects in vivo.[1]

Table 1. Summary of Available Pharmacokinetic Information for Z-360

. Route of
Parameter Species o ) Value Reference
Administration
Oral Activity Human, Mouse Oral Active [1][2]
o Not Publicly
Quantitative Data  N/A N/A , -
Avalilable
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Preclinical Efficacy

Z-360 has demonstrated anti-tumor activity in various preclinical cancer models.

Pancreatic Cancer

In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCaz2,
orally administered Z-360 was shown to inhibit tumor growth in a dose-dependent manner.[1]
When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, Z-
360 exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer.

[1]

Other Cancers

Preclinical studies have also suggested the potential of Z-360 in other malignancies. It has
been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse
ascites model.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic
evaluation of Z-360 are not readily available. However, based on standard methodologies in
pharmacology, the following sections outline the general procedures that would be employed.

In Vivo Pharmacokinetic Study Design (General
Workflow)

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.
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General workflow for a preclinical pharmacokinetic study.

CCK-2 Receptor Binding Assay (General Protocol)
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This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.
e Cell Culture and Membrane Preparation:
o Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).

o Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane

fraction.
o Determine the protein concentration of the membrane preparation.
» Binding Reaction:

o In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the
CCK-2 receptor (e.g., [3H]JCCK-8), and varying concentrations of the test compound (Z-
360).

o Incubate the mixture to allow for competitive binding to reach equilibrium.
o Separation and Detection:

o Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the

free radioligand.
o Wash the filters to remove any non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:

o Plot the percentage of specific binding of the radioligand against the concentration of the
test compound.

o Calculate the IC50 (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand).

o Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
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Conclusion

Z-360 (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear
mechanism of action involving the inhibition of key signaling pathways implicated in cell
proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer
agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available,
detailed quantitative pharmacokinetic data for Z-360. Further publication of results from clinical
and preclinical studies would be invaluable to the scientific community for a more
comprehensive understanding of its therapeutic potential and for guiding future drug
development efforts targeting the CCK-2 receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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